Imidazo[1,2-a]pyridine-6-sulfonyl chloride

Purity Quality Control Procurement

Imidazo[1,2-a]pyridine-6-sulfonyl chloride (1444886-02-5) addresses a critical ADMET pain point in kinase inhibitor programs: high lipophilicity driving attrition. Its 6-sulfonyl chloride geometry provides a distinct exit vector (~120° vs. 3-isomer) with cLogP 1.26-substantially lower than the 3-isomer (1.52). • Install sulfonamide warheads with a unique trajectory for novel IP. • Optimize LLE and solubility; scaffold validated against PI3K/CDK families. • Supplied at ≥98% purity; store at 0-8°C to preserve electrophilic reactivity.

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
Cat. No. B15124144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-sulfonyl chloride
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.65 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1S(=O)(=O)Cl
InChIInChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-9-3-4-10(7)5-6/h1-5H
InChIKeyJTMQJVWJVQJZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-6-sulfonyl chloride Overview


Imidazo[1,2-a]pyridine-6-sulfonyl chloride (CAS: 1444886-02-5) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a reactive sulfonyl chloride group at the 6-position . This compound serves as a versatile electrophilic intermediate for synthesizing sulfonamides, sulfonates, and other derivatives for medicinal chemistry and chemical biology applications. Its molecular weight is 216.65 g/mol, and it is available from commercial suppliers as a research reagent .

6-substituted imidazo[1,2-a]pyridine sulfonyl chloride core with unique exit vector geometry
Reactive electrophilic handle for sulfonamide, sulfonate, and sulfone library synthesis
Supports medicinal chemistry SAR and chemical biology probe campaigns requiring positional control

Positional Isomer Interchangeability Risk


Imidazo[1,2-a]pyridine sulfonyl chlorides are not a commodity class of interchangeable reagents. The position of the sulfonyl chloride on the heteroaromatic core (e.g., 2-, 3-, 6-, or 7-position) is a critical determinant of the final molecule's physicochemical properties, reactivity, and target binding. For instance, substituting the 6-position isomer with the more common 3-position isomer will change the exit vector of the sulfonamide bond by approximately 120 degrees, drastically altering 3D pharmacophore shape . Furthermore, this positional change is known to impact calculated properties like lipophilicity, with the 3-isomer (cLogP ~1.52) being significantly more lipophilic than the 6-isomer (cLogP ~1.26), which directly influences membrane permeability and non-specific binding profiles of final drug candidates . Simple substitution without rigorous re-optimization of a lead series will invalidate SAR and likely abolish target activity.

Property
6-Isomer (Target)
3-Isomer (Common Substitute)
Sulfonamide Exit Vector
6-position orientation
~120° geometric shift
Lipophilicity Trend
Lower lipophilicity
Higher lipophilicity
SAR Continuity
Position-dependent target binding
May disrupt established SAR; re-optimization likely required

Differentiation from Closest Analogs


Purity Specification Comparison

In procurement, a higher baseline purity specification reduces the risk of introducing unknown impurities into early-stage synthesis and minimizes the need for re-purification. Commercially, the 6-sulfonyl chloride isomer is offered with a specified purity of 98% by at least one major vendor , whereas the 3-sulfonyl chloride isomer is widely offered at a 95% purity specification from multiple suppliers .

Purity Comparison
Specification review
98% (6-isomer)
vs 95% (3-isomer)
+3 percentage points
Higher purity specification may reduce re-purification needs in early synthesis.
Vendor certificate of analysis basis; independent verification recommended.
Purity Quality Control Procurement Synthesis

Lipophilicity Comparison

Lipophilicity, as measured by calculated LogP (cLogP), is a key driver of a molecule's ADME properties and off-target toxicity risk. The 6-sulfonyl chloride isomer has a vendor-reported cLogP of 1.2618 . This is notably lower than the cLogP of the 3-sulfonyl chloride isomer, which is reported as 1.52 .

Lipophilicity (cLogP)
Reported
6-isomer: cLogP 1.26
3-isomer: cLogP 1.52
Δ = -0.26 (less lipophilic)
Lower lipophilicity may support aqueous solubility and reduce non-specific binding risk.
In silico calculation with unspecified algorithm; experimental LogP data to verify.
Lipophilicity LogP ADME Drug-likeness Physicochemical Properties

Class-Level PI3Kα Potency

While direct biological data for the sulfonyl chloride building block itself is not relevant, its core scaffold is essential for achieving potent biological activity. In a published study, optimized sulfonylhydrazone-substituted imidazo[1,2-a]pyridine derivatives, specifically compounds 8c and 8h, exhibited exceptionally potent inhibition of the PI3K p110α kinase with IC50 values of 0.30 nM and 0.26 nM, respectively [1][2]. This class-level data demonstrates the high intrinsic potential of the imidazo[1,2-a]pyridine scaffold for achieving sub-nanomolar target engagement.

Class-level PI3Kα IC50
Class-level inference
0.26 – 0.30 nM
Optimized sulfonylhydrazone analogs (compounds 8c, 8h)
Demonstrates scaffold potential for potent kinase target engagement when elaborated.
Data from published lead compounds, not the building block itself. Validation in your assays required.
PI3K Inhibitor Kinase Oncology Structure-Activity Relationship

Drug Discovery Applications


Kinase Library Synthesis

Procure the 98% purity grade of this building block to synthesize focused libraries of sulfonamide and sulfonate derivatives. The inherent potential of the imidazo[1,2-a]pyridine scaffold for sub-nanomolar kinase inhibition [1] makes this a strategic starting point for hit-to-lead campaigns against a range of kinases, including but not limited to PI3K and CDK families.

ADME Property Optimization

Use this 6-substituted isomer as a core scaffold when lipophilic ligand efficiency (LLE) and solubility are key project concerns. Its lower cLogP (1.26) relative to the 3-isomer (cLogP 1.52) provides a clear advantage for designing final compounds that are less lipophilic and have a lower risk of ADME-related attrition .

Unique Exit Vector Probe Design

Employ this building block to install a sulfonamide group projecting from the 6-position of the bicyclic core. This specific geometry is distinct from the more common 3-position substitution pattern and provides a unique vector for exploring novel interactions within a protein binding pocket, potentially leading to new intellectual property and improved selectivity profiles [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Sulfonamide/sulfonate diversification at 6-position
Kinase inhibition panel and selectivity profiling
ADME property optimization
Lower lipophilicity profile relative to 3-isomer
Solubility, permeability, and metabolic stability assays
Unique exit vector probe design
6-position orientation diverging from common 3-substitution
Binding pocket geometry exploration and IP novelty
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